![molecular formula C22H17BrO3 B14990053 11-(4-bromophenyl)-2,3,4,5-tetrahydrocyclohepta[c]furo[3,2-g]chromen-6(1H)-one](/img/structure/B14990053.png)
11-(4-bromophenyl)-2,3,4,5-tetrahydrocyclohepta[c]furo[3,2-g]chromen-6(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11-(4-bromophenyl)-2,3,4,5-tetrahydrocyclohepta[c]furo[3,2-g]chromen-6(1H)-one is a complex organic compound characterized by its unique structure, which includes a bromophenyl group and a fused furochromenone system. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-(4-bromophenyl)-2,3,4,5-tetrahydrocyclohepta[c]furo[3,2-g]chromen-6(1H)-one typically involves multi-step organic reactions. The process begins with the preparation of the core furochromenone structure, followed by the introduction of the bromophenyl group. Common reagents used in these reactions include bromine, phenylboronic acid, and various catalysts to facilitate the coupling reactions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. large-scale synthesis would require optimization of reaction conditions to ensure high yield and purity, as well as the use of industrial-grade reagents and equipment.
Chemical Reactions Analysis
Types of Reactions
11-(4-bromophenyl)-2,3,4,5-tetrahydrocyclohepta[c]furo[3,2-g]chromen-6(1H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: Particularly nucleophilic substitution, where the bromine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a variety of substituted furochromenones.
Scientific Research Applications
11-(4-bromophenyl)-2,3,4,5-tetrahydrocyclohepta[c]furo[3,2-g]chromen-6(1H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including anti-inflammatory and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 11-(4-bromophenyl)-2,3,4,5-tetrahydrocyclohepta[c]furo[3,2-g]chromen-6(1H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 11-(4-chlorophenyl)-2,3,4,5-tetrahydrocyclohepta[c]furo[3,2-g]chromen-6(1H)-one
- 11-(4-methylphenyl)-2,3,4,5-tetrahydrocyclohepta[c]furo[3,2-g]chromen-6(1H)-one
Uniqueness
The uniqueness of 11-(4-bromophenyl)-2,3,4,5-tetrahydrocyclohepta[c]furo[3,2-g]chromen-6(1H)-one lies in its bromophenyl group, which can significantly influence its chemical reactivity and biological activity compared to its analogs with different substituents.
Biological Activity
11-(4-bromophenyl)-2,3,4,5-tetrahydrocyclohepta[c]furo[3,2-g]chromen-6(1H)-one is a synthetic compound with a complex structure that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C22H17BrO3
- Molecular Weight : 409.273 g/mol
- Density : 1.5 ± 0.1 g/cm³
- Boiling Point : 586.6 ± 50.0 °C at 760 mmHg
- LogP : 7.13 (indicating high lipophilicity) .
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing on its effects on different biological systems.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest.
- Mechanism of Action : The compound appears to exert its effects by modulating key signaling pathways involved in cell survival and apoptosis. Specifically, it has been shown to inhibit the PI3K/Akt pathway, which is crucial for cell growth and survival .
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has been evaluated for anti-inflammatory effects. Studies have shown that it can reduce the production of pro-inflammatory cytokines in macrophages.
- Case Study : In a study involving RAW 264.7 macrophages, treatment with this compound resulted in decreased levels of nitric oxide (NO) and prostaglandin E2 (PGE2), suggesting a potential role in managing inflammatory conditions .
Table 1: Summary of Biological Activities
Research Findings
Recent studies have focused on the synthesis and evaluation of derivatives of this compound to enhance its biological activity. For instance:
- A series of analogs were synthesized to explore structure-activity relationships (SAR). Some derivatives showed improved potency against cancer cell lines compared to the parent compound.
- The pharmacokinetic profile indicated favorable absorption characteristics due to its lipophilic nature, which may aid in bioavailability when administered .
Properties
Molecular Formula |
C22H17BrO3 |
---|---|
Molecular Weight |
409.3 g/mol |
IUPAC Name |
16-(4-bromophenyl)-10,14-dioxatetracyclo[9.7.0.02,8.013,17]octadeca-1(11),2(8),12,15,17-pentaen-9-one |
InChI |
InChI=1S/C22H17BrO3/c23-14-8-6-13(7-9-14)19-12-25-20-11-21-17(10-18(19)20)15-4-2-1-3-5-16(15)22(24)26-21/h6-12H,1-5H2 |
InChI Key |
SWEHIQSERCNLLW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(CC1)C(=O)OC3=C2C=C4C(=C3)OC=C4C5=CC=C(C=C5)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.